4-{[3-(Benzylsulfonyl)propanoyl]amino}benzamide
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Overview
Description
4-(3-Phenylmethanesulfonylpropanamido)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is further modified by the addition of a phenylmethanesulfonylpropanamido group. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylmethanesulfonylpropanamido)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzamide and phenylmethanesulfonylpropanoic acid.
Acylation Reaction: The benzamide is subjected to an acylation reaction with phenylmethanesulfonylpropanoic acid in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Phenylmethanesulfonylpropanamido)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction conditions, leading to higher selectivity and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylmethanesulfonylpropanamido)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-(3-Phenylmethanesulfonylpropanamido)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Phenylmethanesulfonylpropanamido)benzamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of h-NTPDases, which are enzymes involved in the hydrolysis of nucleotides. The compound binds to the active site of the enzyme, preventing the hydrolysis reaction and thereby modulating the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A compound with similar structural features but different substituents.
Sulfamoyl benzamide derivatives: Compounds with similar benzamide cores but different functional groups.
Uniqueness
4-(3-Phenylmethanesulfonylpropanamido)benzamide is unique due to the presence of the phenylmethanesulfonylpropanamido group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in other benzamide derivatives.
Properties
Molecular Formula |
C17H18N2O4S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(3-benzylsulfonylpropanoylamino)benzamide |
InChI |
InChI=1S/C17H18N2O4S/c18-17(21)14-6-8-15(9-7-14)19-16(20)10-11-24(22,23)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,21)(H,19,20) |
InChI Key |
IBPUPTQQOIEEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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